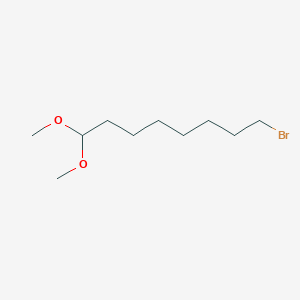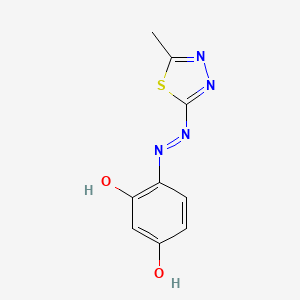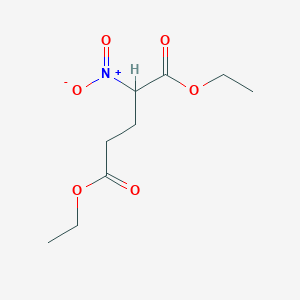
1,4,5,8-Tetramethylacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetramethylacridine is an organic compound belonging to the acridine family. Acridines are heterocyclic compounds containing nitrogen atoms within their ring structures. This particular compound is characterized by the presence of four methyl groups attached to the acridine core at positions 1, 4, 5, and 8. The compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: 1,4,5,8-Tetramethylacridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,4,5,8-tetramethyl-2-nitrobenzene with a suitable reducing agent can yield the desired acridine derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 1,4,5,8-Tetramethylacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acridine to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridines.
科学的研究の応用
1,4,5,8-Tetramethylacridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex acridine derivatives and as a reagent in various organic reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.
Medicine: Research has explored its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes.
作用機序
The mechanism by which 1,4,5,8-Tetramethylacridine exerts its effects involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the helical structure and interfering with replication and transcription processes. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent.
Similar Compounds:
Acridine: The parent compound of this compound, lacking the methyl groups.
1,4,5,8-Tetramethylacridone: An oxidized derivative with a carbonyl group at position 9.
9-Aminoacridine: A derivative with an amino group at position 9, known for its antimicrobial properties.
Uniqueness: this compound is unique due to the presence of four methyl groups, which enhance its stability and alter its electronic properties. These modifications can influence its reactivity and interactions with biological molecules, making it distinct from other acridine derivatives .
特性
| 93816-50-3 | |
分子式 |
C17H17N |
分子量 |
235.32 g/mol |
IUPAC名 |
1,4,5,8-tetramethylacridine |
InChI |
InChI=1S/C17H17N/c1-10-5-7-12(3)16-14(10)9-15-11(2)6-8-13(4)17(15)18-16/h5-9H,1-4H3 |
InChIキー |
CGKIOPCXNHRFEZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C3C(=CC=C(C3=NC2=C(C=C1)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)
![{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone](/img/structure/B14358680.png)

![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)
